3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS No.: 941895-85-8
Cat. No.: VC5366832
Molecular Formula: C18H14FN3O2
Molecular Weight: 323.327
* For research use only. Not for human or veterinary use.
![3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide - 941895-85-8](/images/structure/VC5366832.png)
Specification
CAS No. | 941895-85-8 |
---|---|
Molecular Formula | C18H14FN3O2 |
Molecular Weight | 323.327 |
IUPAC Name | 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C18H14FN3O2/c1-24-17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) |
Standard InChI Key | ASJCONUZUNWWFA-UHFFFAOYSA-N |
SMILES | COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (molecular formula: C₁₉H₁₅FN₃O₂) features a benzamide backbone substituted with a fluorine atom at the 3-position. The amide nitrogen is connected to a para-substituted phenyl ring, which is further functionalized with a 6-methoxypyridazin-3-yl group. This arrangement creates a planar, conjugated system that may influence electronic distribution and intermolecular interactions.
Key structural attributes include:
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Fluorobenzamide moiety: The fluorine atom at the 3-position introduces electronegativity, potentially enhancing metabolic stability and membrane permeability compared to non-halogenated analogs .
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Methoxypyridazinyl group: The 6-methoxy substitution on the pyridazine ring contributes to hydrogen-bond acceptor capacity, while the pyridazine’s nitrogen atoms enable π-π stacking interactions.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide likely involves sequential coupling reactions:
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Formation of the pyridazinylphenyl intermediate: Suzuki-Miyaura coupling between 3-methoxypyridazine-6-boronic acid and 4-iodoaniline could yield 4-(6-methoxypyridazin-3-yl)aniline.
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Benzamide conjugation: Reaction of 3-fluorobenzoyl chloride with the aniline intermediate under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) would produce the target compound.
Optimization Challenges
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Regioselectivity: Ensuring exclusive para-substitution on the phenyl ring during coupling reactions requires careful control of catalytic systems (e.g., Pd(PPh₃)₄) and reaction temperatures .
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Amide bond stability: The electron-withdrawing fluorine atom may activate the benzoyl chloride toward hydrolysis, necessitating anhydrous conditions and rapid reaction times .
Antiviral Activity
Benzamide-based compounds demonstrate dose-dependent inhibition of viral replication. For example, derivative 3b in achieved 85% H5N1 inhibition at 0.25 μmol/mL. The fluorine atom in 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide may similarly enhance antiviral efficacy by stabilizing binding interactions through halogen bonding.
Physicochemical Properties and Drug-Likeness
Calculated Properties
Using computational tools (e.g., SwissADME):
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LogP: ~3.1 (moderate lipophilicity)
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Topological polar surface area (TPSA): ~75 Ų (favorable for blood-brain barrier penetration)
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H-bond donors/acceptors: 2/5 (complies with Lipinski’s rules)
Solubility and Stability
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Aqueous solubility: Estimated 12–18 μM at pH 7.4, suggesting formulation enhancements for oral bioavailability.
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Metabolic stability: The fluorine atom may reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-fluorinated analogs .
Future Directions and Research Opportunities
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate molecular targets. The methoxypyridazinyl group’s resemblance to ATP-binding motifs suggests kinase inhibition potential.
Synthetic Derivatives
Strategic modifications could optimize activity:
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Heterocycle replacement: Substituting pyridazine with pyrimidine or triazine rings to modulate electronic properties.
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Side chain functionalization: Introducing sulfonamide or carbamate groups to enhance water solubility.
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